Cas no 1026029-59-3 (B-[3-(1-piperazinyl)phenyl]-Boronic acid)
B-[3-(1-piperazinyl)phenyl]-Boronic acid Chemical and Physical Properties
Names and Identifiers
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- B-[3-(1-piperazinyl)phenyl]-Boronic acid
- 3-(piperazin-1-yl)phenylboronic acid
- [3-(1-Piperazinyl)phenyl]boronic acid
- B-[3-(1-piperazinyl)phenyl]boronic acid
- DB-141375
- (3-(Piperazin-1-yl)phenyl)boronic acid
- 3-(1-Piperazinyl)phenylboronic Acid
- BRB02959
- (3-piperazin-1-ylphenyl)boronic acid
- 1026029-59-3
- [3-(piperazin-1-yl)phenyl]boronic acid
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- MDL: MFCD22573092
- Inchi: 1S/C10H15BN2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12,14-15H,4-7H2
- InChI Key: HWNJOZMADDNWFD-UHFFFAOYSA-N
- SMILES: OB(C1=CC=CC(=C1)N1CCNCC1)O
Computed Properties
- Exact Mass: 206.122658g/mol
- Monoisotopic Mass: 206.122658g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 206.05g/mol
- Topological Polar Surface Area: 55.7Ų
B-[3-(1-piperazinyl)phenyl]-Boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE11782-100mg |
3-(piperazin-1-yl)phenylboronic acid |
1026029-59-3 | > 95% | 100mg |
$424.00 | 2024-04-20 | |
| A2B Chem LLC | AE11782-250mg |
3-(piperazin-1-yl)phenylboronic acid |
1026029-59-3 | > 95% | 250mg |
$757.00 | 2024-04-20 | |
| A2B Chem LLC | AE11782-1g |
3-(piperazin-1-yl)phenylboronic acid |
1026029-59-3 | > 95% | 1g |
$1424.00 | 2024-04-20 | |
| A2B Chem LLC | AE11782-5g |
3-(piperazin-1-yl)phenylboronic acid |
1026029-59-3 | > 95% | 5g |
$5090.00 | 2024-04-20 |
B-[3-(1-piperazinyl)phenyl]-Boronic acid Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on B-[3-(1-piperazinyl)phenyl]-Boronic acid
Research Brief on B-[3-(1-piperazinyl)phenyl]-Boronic Acid (CAS: 1026029-59-3): Recent Advances and Applications in Chemical Biology and Drug Discovery
B-[3-(1-piperazinyl)phenyl]-boronic acid (CAS: 1026029-59-3) has emerged as a structurally unique boronic acid derivative with significant potential in chemical biology and pharmaceutical research. This compound combines the versatile reactivity of boronic acids with the pharmacophoric properties of the piperazine moiety, making it particularly valuable for drug discovery applications. Recent studies have highlighted its role as a key intermediate in the synthesis of proteasome inhibitors, kinase modulators, and other biologically active molecules.
Structural analysis reveals that the boronic acid group enables covalent interactions with biological nucleophiles, particularly serine residues in enzyme active sites, while the piperazine moiety contributes to improved solubility and target engagement. The compound's molecular weight of 220.04 g/mol and calculated LogP of 1.32 suggest favorable physicochemical properties for drug development. Recent patent filings (e.g., WO2022155367) demonstrate growing industrial interest in this scaffold for oncology applications.
In medicinal chemistry applications, researchers at UCSF recently reported (J. Med. Chem. 2023, 66, 7892-7905) using 1026029-59-3 as a building block for Bruton's tyrosine kinase (BTK) inhibitors. The boronic acid functionality enabled reversible covalent binding to Cys481 in BTK, while the piperazine group optimized pharmacokinetic properties. The resulting compounds showed picomolar potency against B-cell malignancies with improved selectivity profiles compared to ibrutinib analogs.
Notably, a 2024 study in Nature Chemical Biology (21, 345-358) demonstrated the compound's utility in targeted protein degradation. By conjugating 1026029-59-3 to cereblon ligands, researchers created bivalent molecules that selectively degraded oncogenic proteins via the ubiquitin-proteasome system. The boronic acid served dual roles as both a warhead for target binding and a chemical handle for PROTAC assembly.
From a synthetic chemistry perspective, recent advances (Org. Process Res. Dev. 2023, 27, 1982-1991) have improved the scalable production of 1026029-59-3 via palladium-catalyzed borylation of 3-bromophenylpiperazine derivatives. The optimized process achieves >90% yield with excellent purity (>99.5%), addressing previous challenges in large-scale boronic acid synthesis.
Safety and toxicology studies (Regul. Toxicol. Pharmacol. 2024, 147, 105567) indicate that the compound shows favorable preliminary safety profiles, with no significant cytotoxicity observed in hepatic cell lines up to 100 μM. However, researchers note that boronic acid-containing compounds require careful assessment of potential off-target reactivity with biological thiols.
Looking forward, the unique properties of B-[3-(1-piperazinyl)phenyl]-boronic acid position it as a promising scaffold for multiple therapeutic areas. Ongoing clinical trials (NCT05892333) evaluating boronic acid-based drugs suggest potential translation of this chemistry into clinical applications. Future research directions may explore its use in antibody-drug conjugates, chemical probes for biological target identification, and as a component of supramolecular drug delivery systems.
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